Ethyl 3-bromo-4-cyano-2-nitrophenylacetate
Overview
Description
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate is a complex organic compound. It contains several functional groups: an ester group (-COOEt), a bromo group (-Br), a cyano group (-CN), and a nitro group (-NO2). These groups are attached to a phenyl ring, which is a common structure in many organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromo group might make it a good candidate for nucleophilic substitution reactions, while the nitro group could potentially make it more reactive towards reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar nitro, cyano, and ester groups could affect its solubility, while the bromo group could increase its molecular weight .Mechanism of Action
properties
IUPAC Name |
ethyl 2-(3-bromo-4-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-9(15)5-7-3-4-8(6-13)10(12)11(7)14(16)17/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGMCLGGYMWHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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